N-((4-hydroxychroman-4-yl)methyl)-1-phenylmethanesulfonamide
Description
N-((4-Hydroxychroman-4-yl)methyl)-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a hydroxychroman (chromanol) moiety linked via a methyl group to the sulfonamide nitrogen. The phenylmethanesulfonamide group introduces sulfonamide functionality, commonly associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) or receptor modulation in medicinal chemistry.
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c19-17(10-11-22-16-9-5-4-8-15(16)17)13-18-23(20,21)12-14-6-2-1-3-7-14/h1-9,18-19H,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBVIJDLFOWNBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNS(=O)(=O)CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It has been found to block male gamete formation in the malaria parasite life cycle, suggesting that it may target proteins or enzymes involved in this process.
Result of Action
The compound has been found to block male gamete formation in the malaria parasite life cycle and subsequent transmission of the parasite to the mosquito with nanomolar activity. This suggests that it may have potential as an antimalarial agent, particularly in strategies aimed at blocking transmission.
Biological Activity
N-((4-hydroxychroman-4-yl)methyl)-1-phenylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article provides an in-depth examination of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a hydroxychroman moiety, which is known for its potential antioxidant and anticancer properties. Its structure can be represented as follows:
This structure includes functional groups that may enhance its biological activity, such as the sulfonamide group, which is often associated with antibacterial effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for cancer cell proliferation.
- Antioxidative Effects : The hydroxy group in the chroman moiety can donate electrons to stabilize free radicals, thus exhibiting antioxidative properties.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through mitochondrial pathways.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 3.1 |
| HCT116 (Colon Cancer) | 4.0 |
| HEK293 (Kidney) | 5.3 |
These results indicate that the compound is particularly potent against breast cancer cells, suggesting its potential as a therapeutic agent for this type of cancer .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated through various assays. The IC50 values suggest that it can effectively inhibit cell growth in a dose-dependent manner, particularly in cancerous cell lines .
Antioxidative Activity
The antioxidative capacity was assessed using spectroscopic methods, showing significant radical scavenging ability compared to standard antioxidants like butylated hydroxytoluene (BHT). This property may contribute to its overall therapeutic potential .
Case Studies
Several studies have highlighted the potential applications of this compound in cancer treatment:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability, indicating its potential as an anticancer agent targeting breast cancer cells.
- Mechanistic Insights : Another investigation revealed that the compound may induce oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways. This suggests that the compound not only inhibits cell proliferation but also actively promotes cell death in malignant cells .
Comparison with Similar Compounds
Structural Comparison
Key Structural Analogs (from evidence):
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ():
- Contains a methoxyphenyl-naphthylmethyl group instead of hydroxychroman-methyl.
- Higher stereochemical purity (99% ee) and distinct NMR shifts due to naphthyl substituents.
N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-1-phenylmethanesulfonamide (Compound 8, ): Substituted with a cyano-trifluoromethylphenoxy group on the phenyl ring. Lacks the chroman system but includes electron-withdrawing groups (CF₃, CN) for enhanced metabolic stability.
N-(4-Methoxyphenyl)benzenesulfonamide ():
- Simpler structure with a single methoxyphenyl group.
- Demonstrates how substituents on the sulfonamide nitrogen influence crystallinity and bioactivity.
Unique Features of Target Compound :
- The 4-hydroxychroman moiety introduces a hydroxyl group and ether oxygen, enhancing hydrogen-bonding capacity and polarity compared to methoxy or halogenated analogs.
- The bicyclic chroman system may improve membrane permeability relative to purely aromatic analogs (e.g., naphthyl derivatives in ).
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
